molecular formula C21H17F2N9O B8631127 c-Met-IN-16

c-Met-IN-16

Cat. No.: B8631127
M. Wt: 449.4 g/mol
InChI Key: RLLSEIXUTRQGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

c-Met-IN-16 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple heterocyclic rings and fluorine atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of c-Met-IN-16 involves several steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 1-methyl-1H-pyrazole and [1,2,4]triazolo[4,3-a]pyridine.

    Formation of Difluoro Intermediates: The difluoro intermediates are synthesized through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).

    Cyclization and Coupling: The cyclization of imidazo[1,2-b]pyridazine and subsequent coupling with the difluoro intermediates are carried out under controlled conditions using catalysts and solvents like tetrahydrofuran (THF).

    Final Coupling: The final step involves the coupling of the cyclopropanecarboxamide moiety with the previously synthesized intermediate

Chemical Reactions Analysis

c-Met-IN-16 undergoes various chemical reactions:

Scientific Research Applications

c-Met-IN-16 has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of c-Met-IN-16 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

c-Met-IN-16 can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline and 1-methylpyrazole-4-boronic acid pinacol ester share structural similarities.

Properties

Molecular Formula

C21H17F2N9O

Molecular Weight

449.4 g/mol

IUPAC Name

N-[6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C21H17F2N9O/c1-30-9-14(8-24-30)13-4-6-18-27-28-20(31(18)10-13)21(22,23)15-5-7-17-25-16(11-32(17)29-15)26-19(33)12-2-3-12/h4-12H,2-3H2,1H3,(H,26,33)

InChI Key

RLLSEIXUTRQGNA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=NN=C3C(C4=NN5C=C(N=C5C=C4)NC(=O)C6CC6)(F)F)C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
O=C(Nc1cn2nc(C(F)(F)c3nnc4ccc(Br)cn34)ccc2n1)C1CC1
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Synthesis routes and methods II

Procedure details

A mixture of N-(6-((6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)imidazo[1,2-b]pyridazin-2-yl)-N-(cyclopropanecarbonyl)cyclopropanecarboxamide (0.6 g, 1.16 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.242 g, 1.162 mmol), and PdCl2(dppf):CH2Cl2 (0.048 g, 0.058 mmol) in dioxane (10 mL)/2N Na2CO3 (5 mL) was heated in a microwave at 110° C. for 30 min. This reaction was repeated 4 times and reaction mixtures were combined. The reaction was diluted with CH2Cl2 (500 mL) and washed with H2O (3×200 mL). The organic phase was separated and concentrated to dryness via rotary evaporation. The resulting residue was suspended in EtOAc and sonicated. The resulting solid was collected by filtration and rinsed with EtOAc. The solid was the dissolved in MeOH/CH2Cl2 (5:95, 300 mL) and filtered through a silica plug and rinsed with MeOH/CH2Cl2 (5:95). Concentrated HCl (0.5 mL) was added to the collected eluent followed by active charcoal. The solution was stirred at ambient temperature for 1 hour and filtered through celite. The solvent was evaporated and the resulting residue was then triturated in EtOAc. The solid was collected by filtration, rinsed with EtOAc and dried in vacuum to provide the title compound, N-(6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide hydrochloride (0.92 g, 1.78 mmol, 38%). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.82 (d, J=6.32 Hz, 4 H) 1.91-2.01 (m, 1 H) 3.87 (s, 3 H) 7.70 (d, J=9.35 Hz, 1 H) 7.90 (dd, J=9.60, 1.52 Hz, 1 H) 7.98-8.11 (m, 2 H) 8.19-8.32 (m, 2 H) 8.40 (s, 1 H) 8.70 (s, 1 H) 11.35 (s, 1 H). ESI-MS:m/z 516.1 (M+H)+. MP: 195° C. dec.
Name
N-(6-((6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)imidazo[1,2-b]pyridazin-2-yl)-N-(cyclopropanecarbonyl)cyclopropanecarboxamide
Quantity
0.6 g
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0.242 g
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0 (± 1) mol
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500 mL
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5 mL
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0.048 g
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of N-(6-((6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)imidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide (7.2 g, 16.06 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (5.01 g, 24.10 mmol) and PdCl2(dppf):CH2Cl2 (0.655 g, 0.803 mmol) in 1,4-Dioxane:1M Na2CO3 (Ratio: 2.1, Volume: 100 ml) was heated at 95° C. for 4 h. The reaction mixture cooled and concentrated to dryness via rotary evaporation, diluted with EtOAc and water. The resulting solid was collected by filtration, rinsed with H2O followed by EtOAc. The grey color solid dissolved in 20% MeOH in chloroform and treated with activated charcoal for overnight, filtered through a pad of celite and the celite pad rinsed with 20% MeOH in chloroform until no compound detected by HPLC. This solution passed through a silica gel column. The solvent evaporated and the resulting solid rinsed with EtOAc, MeOH, followed by EtOAc and then Et2O, dried under vacuum to provide N-(6-(difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide (5.13 g, 11.41 mmol, 71.1% yield) as white solid. 1H NMR (400 MHz, DMSO-d6) δ 11.35 (s, 1H), 8.71 (s, 1H), 8.41 (s, 1H), 8.19-8.34 (m, 2H), 8.00-8.12 (m, 2H), 7.91 (dd, J=1.64, 9.47 Hz, 1H), 7.71 (d, J=9.35 Hz, 1H), 3.88 (s, 3H), 1.88-2.02 (m, 1H), 0.83 (d, J=6.32 Hz, 4H). ESI-MS:m/z 450.1 (M+H)+. MP: 274.9° C.
Name
N-(6-((6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)imidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide
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7.2 g
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5.01 g
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0.655 g
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100 mL
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